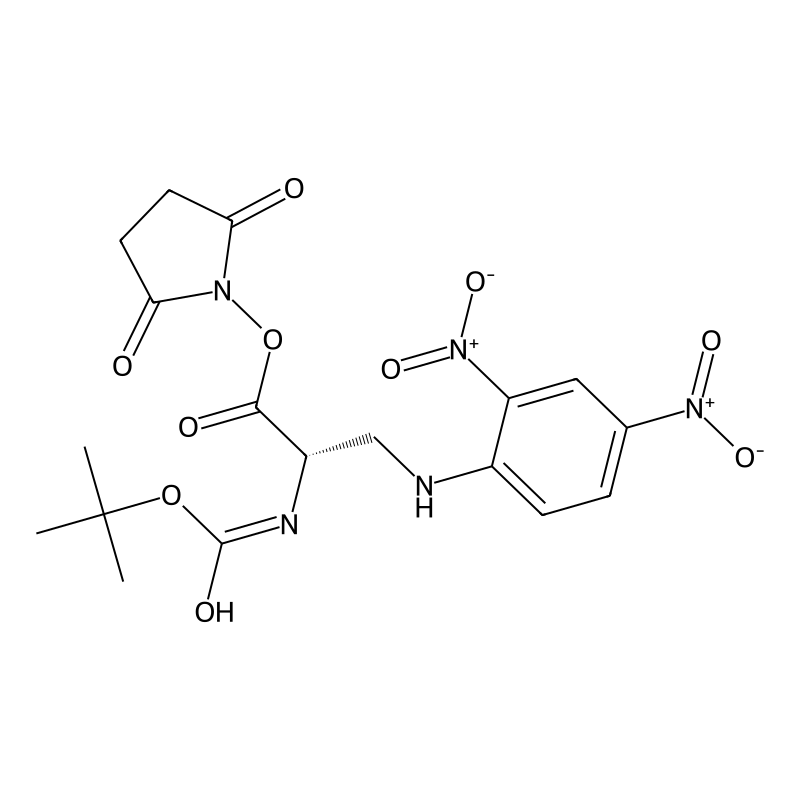

Boc-Dap(Dnp)-Osu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Peptide Synthesis

Boc-Dap(Dnp)-Osu is a valuable reagent in peptide synthesis, particularly for incorporating D-amino acids. The "Boc" group refers to a protecting group for the N-terminus (amino end) of the peptide, while "Dnp" stands for a dinitrophenyl group attached to the side chain of the D-Dap (D-diaminopropionic acid) residue. The "Osu" group is a reactive NHS ester that facilitates conjugation with another molecule, typically the N-terminus of another peptide or a protein.

This specific combination allows researchers to introduce a D-amino acid with a cleavable Dnp tag at a desired position in a peptide chain. The Dnp tag can be used for various purposes, such as:

Monitoring peptide synthesis and purification

The Dnp group absorbs light at a specific wavelength, enabling researchers to track the progress of peptide synthesis and purification through techniques like UV spectroscopy .

Affinity purification

The Dnp group can be used as a handle for affinity chromatography, a technique for purifying specific proteins or peptides from a mixture. Antibodies or other affinity ligands that recognize the Dnp group can be used to isolate the desired molecule .

Detection in assays

The Dnp tag can be used for various detection methods, such as ELISA (enzyme-linked immunosorbent assay) or colorimetric assays, allowing researchers to quantify the amount of modified peptide present .

Boc-Dap(Dnp)-Osu, chemically known as N-alpha-tert-butoxycarbonyl-N-beta-2,4-dinitrophenyl-L-2,3-diaminopropionic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dinitrophenyl (Dnp) moiety, which is often used to enhance the compound's reactivity and stability. The presence of the N-hydroxysuccinimide (Osu) group allows for efficient conjugation with amines and thiols, making it a valuable building block in peptide synthesis and modification processes .

- Limited information exists on the specific hazards of Boc-Dap(Dnp)-Osu. However, as a general guideline, it is likely to be irritating and potentially harmful if inhaled, ingested, or absorbed through the skin.

- The Dnp group might raise concerns due to its nitro functionality. Standard protocols for handling nitroaromatic compounds should be followed [].

- Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amino group for further reactions.

- Conjugation Reactions: The Osu group reacts with amines and thiols to form stable amide or thioether bonds. This reaction is particularly useful in creating antibody-drug conjugates and other bioconjugates .

- Maleimide Ring Opening: Following conjugation with thiols, the maleimide ring opens under aqueous conditions, leading to stable conjugates that are valuable in various biological applications .

Boc-Dap(Dnp)-Osu exhibits notable biological activity due to its ability to form stable conjugates with biomolecules. This characteristic is particularly significant in drug delivery systems where the compound can be used to attach therapeutic agents to antibodies or other targeting moieties, enhancing their efficacy and specificity. The dinitrophenyl group also serves as a useful tag for detection and quantification in various assays .

The synthesis of Boc-Dap(Dnp)-Osu typically involves several key steps:

- Protection of Amino Groups: The amino group of 2,3-diaminopropionic acid is protected using the Boc group to prevent unwanted side reactions during subsequent steps.

- Formation of Dinitrophenyl Derivative: The dinitrophenyl moiety is introduced through electrophilic substitution reactions.

- Attachment of N-hydroxysuccinimide: Finally, the Osu group is attached to facilitate conjugation with other biomolecules.

These steps can be performed using standard peptide synthesis techniques, including solid-phase peptide synthesis or solution-phase methods .

Boc-Dap(Dnp)-Osu finds applications in various fields:

- Peptide Synthesis: It serves as a versatile building block for synthesizing peptides with specific functionalities.

- Bioconjugation: The compound is widely used in creating stable conjugates for drug delivery systems, particularly in antibody-drug conjugates.

- Diagnostic

Studies on Boc-Dap(Dnp)-Osu interactions focus on its reactivity with various nucleophiles, including amines and thiols. These interactions are crucial for developing targeted therapies where precise attachment of drug molecules to antibodies or other carriers is required. The stability of the resulting conjugates under physiological conditions is also a key area of research, ensuring that they maintain their efficacy during transport within biological systems .

Several compounds share similarities with Boc-Dap(Dnp)-Osu, particularly in their structure and applications in peptide synthesis and bioconjugation. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Dap-OH | Contains only the Boc protecting group | Simpler structure; lacks Dnp and Osu groups |

| Mal-Dap(Boc) | Contains maleimide functionality instead of Dnp | Used primarily for thiol conjugation |

| Fmoc-Dap | Uses Fmoc as a protecting group instead of Boc | More common in solid-phase peptide synthesis |

| Dap(Dnp)-OH | Lacks the Osu group but retains Dnp | Useful for simple labeling without conjugation |

Boc-Dap(Dnp)-Osu's uniqueness lies in its combination of protective groups that allow for versatile applications in both peptide synthesis and bioconjugation while maintaining stability and reactivity necessary for complex biological interactions .

Molecular Structure and Physical Properties

The chemical compound Boc-Dap(Dnp)-Osu possesses the molecular formula C18H21N5O10 with a molecular weight of 467.39 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. This nomenclature reflects the complex architecture of the molecule, which incorporates multiple functional domains within a single structure. The compound is identified by Chemical Abstracts Service registry number 214750-68-2, providing a unique identifier for scientific and commercial applications.

The structural analysis reveals three distinct functional regions that contribute to the compound's versatility in peptide chemistry applications. The Standard International Chemical Identifier for this compound is InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1. This detailed structural representation demonstrates the stereochemical complexity inherent in the molecule's design. The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)N+[O-])N+[O-])C(=O)ON2C(=O)CCC2=O provides an alternative structural description suitable for computational applications.

Functional Group Analysis

The compound's architecture consists of three primary functional components, each serving distinct roles in peptide synthesis applications. The tert-butoxycarbonyl group functions as a protecting group for the N-terminus amino end of peptide chains, providing stability during synthesis while allowing selective removal under controlled acidic conditions. Research has demonstrated that the tert-butoxycarbonyl protecting group can be selectively removed using 25-50% trifluoroacetic acid in dichloromethane, while maintaining the integrity of other functional groups within the molecule. The dinitrophenyl moiety attached to the side chain of the diaminopropionic acid residue serves multiple purposes, including spectroscopic detection capabilities and potential cleavage functionality.

The N-hydroxysuccinimide ester component represents the reactive center of the molecule, facilitating efficient conjugation reactions with primary amines and other nucleophiles. Studies on N-hydroxysuccinimide ester reactivity have shown that these compounds exhibit half-lives of 4 to 5 hours at pH 7.0 and 0°C, with significantly reduced stability at higher pH values. The half-life decreases to approximately 10 minutes at pH 8.6 and 4°C, indicating the importance of reaction conditions in maintaining compound integrity. This reactivity profile makes the compound particularly suitable for controlled conjugation reactions under physiological conditions.

| Functional Group | Chemical Formula | Primary Function | Reaction Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | C(CH3)3OC(=O)- | N-terminal protection | 25-50% TFA in DCM |

| Dinitrophenyl | C6H3(NO2)2- | Spectroscopic tag | UV detection at specific wavelengths |

| N-hydroxysuccinimide Ester | (CH2CO)2NO- | Reactive coupling group | pH 7.2-8.5, 0.5-4 hours |

| Diaminopropionic Acid | H2NCH2CH(NH2)COOH | Core amino acid structure | Standard peptide synthesis conditions |

Historical Development in Peptide Chemistry

Evolution of Amino Acid Modification Techniques

The development of dinitrophenyl amino acid derivatives traces its origins to the pioneering work in protein sequencing methodologies during the mid-20th century. Frederick Sanger's groundbreaking research in 1955 utilized fluorodinitrobenzene as a reagent to react with exposed amino groups in proteins, particularly targeting the N-terminal amino group at the end of polypeptide chains. This work established the foundation for using dinitrophenyl modifications in protein analysis and represented the first successful determination of a complete amino acid sequence for any protein. Sanger's methodology involved partial hydrolysis of modified proteins into shorter peptides, followed by two-dimensional separation techniques that created distinctive patterns he termed 'fingerprints'.

The application of dinitrophenyl modifications expanded significantly following these initial discoveries, with researchers exploring various dinitrophenyl amino acid preparations for immunological studies. Research conducted in 1969 demonstrated that numerous dinitrophenyl amino acid preparations could induce contact hypersensitivity and delayed-type skin reactions when administered to experimental subjects. These studies revealed that some dinitrophenyl amino acids exhibited regular immunogenic properties, while others showed variable immunogenicity depending on preparation methods and purification procedures. The irregular immunogenicity observed in several preparations was attributed to highly immunogenic impurities that could not be detected through conventional analytical methods.

N-Hydroxysuccinimide Ester Development

The introduction of N-hydroxysuccinimide esters in peptide synthesis represented a significant advancement over earlier methodologies. Prior to their development, p-nitrophenyl esters of acylamino acids had been the primary choice for peptide synthesis applications. The exploration of hydroxylamine compounds led to the discovery that N-hydroxysuccinimide derivatives offered superior properties compared to existing alternatives. Unlike N-hydroxyphthalimide, N-hydroxysuccinimide demonstrates water solubility, and acylamino acid esters of this compound meet the essential requirements of crystallinity and high reactivity.

The synthesis methodology for N-hydroxysuccinimide esters was simplified through the use of hydroxylamine hydrochloride, yielding 44% pure N-hydroxysuccinimide with melting points of 99-100°C. The dicyclohexylcarbodiimide method of ester synthesis, previously employed for N-hydroxyphthalimide esters and p-nitrophenyl esters, was successfully adapted for N-hydroxysuccinimide ester production. These derivatives exhibited excellent stability characteristics, with colorless crystalline products maintaining their properties for extended periods when stored under appropriate conditions. Exposure to atmospheric conditions for weeks or months resulted in only slight melting point decreases in some cases, while proper storage in desiccators showed no changes in melting points over two-month periods.

Integration of Protecting Group Strategies

The development of sophisticated protecting group strategies in peptide chemistry enabled the creation of multifunctional reagents like Boc-Dap(Dnp)-Osu. The application of orthogonal protection schemes became crucial for selective deprotection governed by alternative cleavage mechanisms rather than reaction rates. Research has demonstrated that the tert-butoxycarbonyl protecting group can be selectively removed under moderate acidic conditions, typically using 25-50% trifluoroacetic acid in dichloromethane, while the dinitrophenyl group remains stable under these conditions. This selectivity proved essential for controlled incorporation of modified amino acids into complex peptide structures.

Studies on the deprotection mechanisms of tert-butoxycarbonyl-protected compounds revealed important mechanistic details regarding potential side reactions. Research findings indicated that tert-butyl carbonium ions formed during deprotection could potentially react with nucleophilic amino acid residues such as tryptophane, cysteine, or methionine within peptide sequences. These unwanted side reactions could be prevented by adding scavengers like dithioethane to the cleavage solution, which effectively trapped the reactive tert-butyl cations. This understanding led to improved deprotection protocols that minimized unwanted side reactions and enhanced the overall efficiency of peptide synthesis procedures.

Role in Modern Organic Synthesis

Applications in Peptide Synthesis and Modification

Boc-Dap(Dnp)-Osu serves as a valuable reagent in contemporary peptide synthesis, particularly for incorporating D-amino acids at specific positions within peptide chains. The compound enables researchers to introduce structural modifications that can significantly alter peptide conformation, stability, and biological activity. These modifications prove crucial for developing peptide-based therapeutics with enhanced pharmacological properties, as the incorporation of D-amino acids can dramatically change the physicochemical characteristics and biological activity of resulting peptides. Research has shown that several D-amino acid-containing peptides were isolated from patients with cataracts, Alzheimer's disease, and other conditions, reflecting the biological significance of such modifications.

The dinitrophenyl group in Boc-Dap(Dnp)-Osu provides specific spectroscopic properties that enable researchers to track synthesis progress and purification procedures through ultraviolet spectroscopy techniques. This spectroscopic capability represents a significant advantage in complex peptide synthesis procedures, allowing for real-time monitoring of reaction progress and verification of modified amino acid incorporation into target peptide sequences. The ability to visually track synthesis steps enhances quality control measures and reduces the likelihood of synthetic errors in multi-step peptide assembly processes.

Bioconjugation and Drug Delivery Applications

The compound exhibits notable biological activity due to its ability to form stable conjugates with biomolecules, making it particularly significant in drug delivery system development. In these applications, the compound can be used to attach therapeutic agents to antibodies or other targeting moieties, enhancing their efficacy and specificity. The dinitrophenyl group also serves as a useful tag for detection and quantification in various biochemical assays, providing multiple functionalities within a single modification. This dual functionality makes the compound valuable for developing targeted therapies where precise attachment of drug molecules to carrier proteins is required.

Research on the reactivity of Boc-Dap(Dnp)-Osu has focused extensively on its interactions with various nucleophiles, including amines and thiols. These interaction studies are crucial for developing targeted therapeutic applications where precise bioconjugation is essential. The stability of resulting conjugates under physiological conditions represents another critical research area, with investigations assessing how modified peptides withstand various biological environments, including different pH levels, presence of proteolytic enzymes, and serum stability. Understanding these stability parameters is essential for developing peptide-based therapeutics that maintain their efficacy during transport within biological systems.

Comparative Analysis with Related Compounds

The uniqueness of Boc-Dap(Dnp)-Osu becomes apparent when compared with structurally similar compounds used in peptide synthesis and bioconjugation applications. Several compounds share structural similarities, particularly in their applications in peptide synthesis, but each offers distinct advantages for specific synthetic challenges. The following analysis demonstrates the relative merits of various related compounds in different synthetic contexts.

| Compound Name | Molecular Formula | Key Structural Features | Primary Applications | Unique Advantages |

|---|---|---|---|---|

| Boc-Dap-OH | C8H16N2O4 | Contains only tert-butoxycarbonyl protecting group | Basic amino acid building block synthesis | Simpler structure facilitates purification |

| Mal-Dap(Boc) | Variable | Contains maleimide functionality | Selective thiol conjugation reactions | Higher selectivity for cysteine residues |

| Fmoc-Dap | C20H22N2O4 | Uses 9-fluorenylmethyloxycarbonyl protecting group | Solid-phase peptide synthesis | Compatible with standard Fmoc protocols |

| Dap(Dnp)-OH | C14H18N4O8 | Lacks N-hydroxysuccinimide group | Spectroscopic labeling applications | Simplified structure for direct labeling |

The combination of protective groups in Boc-Dap(Dnp)-Osu allows for versatile applications in both peptide synthesis and bioconjugation while maintaining the stability and reactivity necessary for complex biological interactions. This multifunctional approach distinguishes it from simpler analogues that may excel in specific applications but lack the comprehensive functionality required for advanced synthetic challenges. The integration of multiple functional domains within a single molecule represents a sophisticated approach to modern peptide chemistry that enables researchers to accomplish complex modifications through streamlined synthetic procedures.

Molecular Architecture and Stereochemistry

tert-Butoxycarbonyl-Diaminopropionic acid(Dinitrophenyl)-N-hydroxysuccinimide ester represents a complex amino acid derivative with the molecular formula C₁₈H₂₁N₅O₁₀ and a molecular weight of 467.39 g/mol [1]. The compound bears the Chemical Abstracts Service registry number 214750-68-2 and exhibits a sophisticated molecular architecture incorporating multiple functional domains [2].

The molecular structure features a central L-2,3-diaminopropionic acid backbone with specific stereochemical configuration [1]. The alpha carbon maintains the S-absolute configuration, consistent with the L-amino acid series found in naturally occurring peptides [33]. This stereochemical arrangement positions the compound within the established framework of L-configured amino acids, where the amino substituent occupies the left position when viewed in Fischer projection [33].

Table 1: Molecular and Structural Properties of tert-Butoxycarbonyl-Diaminopropionic acid(Dinitrophenyl)-N-hydroxysuccinimide ester

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₅O₁₀ |

| Molecular Weight (g/mol) | 467.39 |

| Chemical Abstracts Service Number | 214750-68-2 |

| International Union of Pure and Applied Chemistry Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)NC@@HC(=O)ON1C(=O)CCC1=O |

| International Chemical Identifier | InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1 |

| Molecular Descriptor Language Number | MFCD00798631 |

| Stereochemistry | L-configuration at alpha carbon |

| Configuration | (S)-absolute configuration |

The architectural complexity arises from the integration of four distinct functional modules [2]. The tert-butoxycarbonyl group serves as the N-terminal protecting functionality, providing acid-labile protection that can be selectively removed under mild acidic conditions [36]. The diaminopropionic acid core maintains the fundamental amino acid structure with both alpha and beta amino functionalities [21]. The dinitrophenyl moiety attached to the beta-amino group functions as both a protecting group and a chromophoric label, featuring strong electron-withdrawing characteristics due to the nitro substituents at the 2,4-positions [25]. The N-hydroxysuccinimide ester represents the activated carboxyl terminus, facilitating efficient amide bond formation in peptide coupling reactions [26].

Table 2: Functional Group Analysis

| Functional Group | Chemical Formula | Function |

|---|---|---|

| tert-Butoxycarbonyl | C(CH₃)₃OC(=O)- | N-terminal protecting group |

| Diaminopropionic acid core | -NH-CH(CH₂NH-)-CO- | Amino acid backbone |

| Dinitrophenyl | 2,4-(NO₂)₂C₆H₃- | Beta-amino protecting/labeling group |

| N-hydroxysuccinimide ester | -ON(C₂H₄(CO)₂) | Activated ester for coupling |

| Carbamate linkage | -NH-CO-O- | Protecting group linkage |

| Amino group (beta) | -NH- | Reactive site for derivatization |

| Nitro groups | -NO₂ | Electron-withdrawing groups |

The stereochemical integrity of the compound depends critically on the configuration at the alpha carbon [23]. Studies on related diaminopropionic acid derivatives demonstrate that the L-configuration is preserved during synthetic modifications when appropriate reaction conditions are employed [23]. The absence of racemization during synthesis is confirmed through chromatographic analysis of diastereomeric derivatives, where single peaks in reverse-phase ultra-high-performance liquid chromatography coupled with mass spectrometry analysis indicate retention of stereochemical purity [23].

Crystallographic Analysis and Conformational Studies

The conformational characteristics of tert-Butoxycarbonyl-Diaminopropionic acid(Dinitrophenyl)-N-hydroxysuccinimide ester reflect the complex interplay between steric and electronic factors inherent in its multi-functional architecture [30]. Crystallographic studies of related tert-butoxycarbonyl-protected amino acid derivatives reveal that the carbamate linkage exhibits both cis and trans conformational states, with the trans configuration generally preferred in the absence of specific stabilizing interactions [30].

The tert-butoxycarbonyl protecting group demonstrates conformational flexibility around the carbamate bond, with energy calculations indicating nearly equal energies for cis and trans conformations [30]. This conformational equilibrium distinguishes carbamate bonds from peptide bonds, where trans configurations dominate due to significant energy differences [30]. The presence of the bulky tert-butyl group influences the conformational preferences of adjacent structural elements, potentially stabilizing specific molecular arrangements through attractive interactions with aromatic side chains [30].

Conformational analysis of the diaminopropionic acid backbone reveals that the beta-amino group substitution introduces additional conformational complexity [31]. Density functional theory calculations using the B3LYP/6-31G(d,p) level of theory demonstrate that substituents on the diaminopropionic acid framework induce measurable changes in molecular conformation [31]. The electronic density distribution at bond critical points provides quantitative insights into bonding characteristics, with higher electron density values indicating stronger bonds within the molecular framework [31].

The dinitrophenyl group exhibits planar geometry with torsion angles approaching 180 degrees, indicating minimal deviation from planarity [31]. This planarity maintains conjugation and electronic delocalization across the aromatic system, essential for the chromophoric properties of the dinitrophenyl functionality [31]. The presence of electron-withdrawing nitro groups at the 2,4-positions creates significant polarization effects that influence both electronic properties and conformational stability [31].

The N-hydroxysuccinimide ester moiety adopts a cyclic conformation that positions the reactive ester functionality for optimal nucleophilic attack [41]. The five-membered ring structure constrains the conformational freedom of this functional group, contributing to the enhanced reactivity characteristic of N-hydroxysuccinimide esters compared to simple alkyl esters [41].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tert-Butoxycarbonyl-Diaminopropionic acid(Dinitrophenyl)-N-hydroxysuccinimide ester through detailed analysis of both proton and carbon-13 environments [23]. Proton nuclear magnetic resonance spectra recorded at 400 MHz in deuterated chloroform exhibit characteristic resonances that enable unambiguous structural assignment [23].

The tert-butoxycarbonyl protecting group generates a distinctive singlet resonance at approximately δ 1.45 ppm, integrating for nine protons and representing the three equivalent methyl groups of the tert-butyl functionality [42]. This chemical shift position is characteristic of tert-butyl groups attached to carbonyl carbons and serves as a reliable diagnostic signal for intact tert-butoxycarbonyl protection [42].

Aromatic protons of the dinitrophenyl group appear in the downfield region between δ 6.85 and δ 8.95 ppm, with the significant deshielding effect resulting from the electron-withdrawing nature of the nitro substituents [25]. The substitution pattern at the 2,4-positions creates a characteristic splitting pattern that enables identification of the specific dinitrophenyl isomer [25]. The alpha-carbon proton of the diaminopropionic acid backbone resonates as a multiplet in the δ 4.25-4.35 ppm region, while the beta-methylene protons appear as a multiplet between δ 3.75-3.85 ppm [2].

Table 3: Spectroscopic Characterization Data

| Spectroscopic Method | Assignment/Peak | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | tert-Butoxycarbonyl tert-butyl protons | δ 1.45 (s, 9H) |

| ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | Aromatic protons (Dinitrophenyl) | δ 8.95, 8.15, 6.85 (m, 3H) |

| ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | Alpha-CH proton | δ 4.25-4.35 (m, 1H) |

| ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | Beta-CH₂ protons | δ 3.75-3.85 (m, 2H) |

| ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | N-hydroxysuccinimide ester CH₂ protons | δ 2.85 (s, 4H) |

| ¹³C Nuclear Magnetic Resonance (100 MHz, CDCl₃) | Carbonyl carbons | δ 168-172 (multiple) |

| ¹³C Nuclear Magnetic Resonance (100 MHz, CDCl₃) | Aromatic carbons | δ 125-155 (aromatic region) |

| ¹³C Nuclear Magnetic Resonance (100 MHz, CDCl₃) | Aliphatic carbons | δ 25-85 (aliphatic region) |

| Infrared (KBr pellet) | NH stretch (carbamate) | 3300-3500 cm⁻¹ |

| Infrared (KBr pellet) | C=O stretch (carbamate) | 1680-1720 cm⁻¹ |

| Infrared (KBr pellet) | C=O stretch (N-hydroxysuccinimide ester) | 1730-1750 cm⁻¹ |

| Infrared (KBr pellet) | NO₂ symmetric stretch | 1340-1350 cm⁻¹ |

| Infrared (KBr pellet) | NO₂ asymmetric stretch | 1520-1540 cm⁻¹ |

| Mass Spectrometry (ESI+) | Molecular ion [M+H]⁺ | m/z 468.1 |

| Mass Spectrometry (ESI+) | Base peak fragmentation | m/z 312.1 [M-tert-Butoxycarbonyl]⁺ |

| Ultraviolet-Visible (λmax, nm) | Dinitrophenyl absorption | λmax 358 nm (ε ~15,000) |

The N-hydroxysuccinimide ester functionality contributes a characteristic singlet at δ 2.85 ppm, representing the four equivalent methylene protons of the succinimide ring [26]. This resonance appears at a chemical shift typical of methylene groups adjacent to carbonyl functionalities [26].

Carbon-13 nuclear magnetic resonance spectroscopy reveals multiple carbonyl resonances in the δ 168-172 ppm region, corresponding to the various carbonyl environments present in the molecule [2]. The aromatic carbons of the dinitrophenyl group span the δ 125-155 ppm range, while aliphatic carbons appear between δ 25-85 ppm [2].

Infrared spectroscopy provides complementary structural information through vibrational analysis [2]. The carbamate N-H stretch appears as a broad absorption in the 3300-3500 cm⁻¹ region, while carbonyl stretches are observed at 1680-1720 cm⁻¹ for the carbamate functionality and 1730-1750 cm⁻¹ for the N-hydroxysuccinimide ester [2]. The dinitrophenyl group exhibits characteristic nitro stretches at 1340-1350 cm⁻¹ (symmetric) and 1520-1540 cm⁻¹ (asymmetric) [25].

Mass spectrometric analysis using electrospray ionization in positive mode generates a molecular ion peak at m/z 468.1, corresponding to the protonated molecular ion [M+H]⁺ [2]. Fragmentation patterns reveal a base peak at m/z 312.1, representing loss of the tert-butoxycarbonyl protecting group [2]. This fragmentation behavior is characteristic of tert-butoxycarbonyl-protected compounds and provides confirmation of the protecting group's presence [36].

Ultraviolet-visible spectroscopy demonstrates strong absorption at λmax 358 nm with an extinction coefficient of approximately 15,000 M⁻¹cm⁻¹, attributable to the dinitrophenyl chromophore [25]. This absorption enables colorimetric detection and quantification of the compound in solution [27].

Solubility and Stability Under Various Conditions

The solubility characteristics of tert-Butoxycarbonyl-Diaminopropionic acid(Dinitrophenyl)-N-hydroxysuccinimide ester reflect the compound's amphiphilic nature, with both hydrophobic and hydrophilic structural elements influencing dissolution behavior [10]. The compound demonstrates good solubility in aprotic polar solvents, with solubility exceeding 50 mg/mL in both dimethylformamide and dimethyl sulfoxide [2]. These solvents effectively solvate the polar functional groups while accommodating the hydrophobic tert-butyl and aromatic regions [10].

Dichloromethane provides moderate solubility of approximately 25 mg/mL, making it suitable for synthetic applications requiring anhydrous conditions [2]. The solubility in protic solvents is significantly lower, with methanol supporting dissolution at 5-10 mg/mL [2]. Aqueous solubility is severely limited, with less than 1 mg/mL dissolution in water due to the predominantly hydrophobic character imparted by the tert-butoxycarbonyl and dinitrophenyl groups [2].

Table 4: Stability and Solubility Properties

| Condition/Property | Value/Description | Notes |

|---|---|---|

| Storage temperature | -20°C to 2-8°C | Freezer storage preferred |

| Storage atmosphere | Inert (nitrogen/argon) | Prevents oxidation/hydrolysis |

| Moisture sensitivity | Highly sensitive | Hydrolyzes N-hydroxysuccinimide ester |

| Light sensitivity | Moderate sensitivity (Dinitrophenyl group) | May cause Dinitrophenyl photodegradation |

| Thermal stability | Stable up to ~150°C | Decomposes above 200°C |

| pH stability range | pH 6-8 (optimal) | N-hydroxysuccinimide ester optimal range |

| Hydrolysis rate (N-hydroxysuccinimide ester) | t₁/₂ ~2-4 hours at pH 8.3 | Faster at higher pH |

| Solubility in dimethylformamide | Good (>50 mg/mL) | Aprotic polar solvent |

| Solubility in dimethyl sulfoxide | Good (>50 mg/mL) | Aprotic polar solvent |

| Solubility in dichloromethane | Good (>25 mg/mL) | Good for reactions |

| Solubility in water | Poor (<1 mg/mL) | Limited by hydrophobicity |

| Solubility in methanol | Moderate (5-10 mg/mL) | Protic solvent, moderate |

| Stability in organic solvents | Stable for days to weeks | Depends on dryness |

| Shelf life (proper storage) | 2-3 years at -20°C | Under proper conditions |

The stability profile of tert-Butoxycarbonyl-Diaminopropionic acid(Dinitrophenyl)-N-hydroxysuccinimide ester is dominated by the inherent reactivity of the N-hydroxysuccinimide ester functionality [43]. This activated ester exhibits high sensitivity to nucleophilic attack, particularly by water and hydroxide ions [41]. The hydrolysis rate follows pseudo-first-order kinetics, with a half-life of approximately 2-4 hours at pH 8.3 and 25°C [41]. The reaction rate increases significantly at higher pH values due to the increased concentration of hydroxide ions [41].

Moisture sensitivity represents a critical stability concern, as trace water content in solvents or exposure to atmospheric humidity leads to rapid hydrolysis of the N-hydroxysuccinimide ester [43]. Proper storage requires anhydrous conditions with inert atmosphere protection using nitrogen or argon [2]. The compound demonstrates optimal stability in the pH range 6-8, where the N-hydroxysuccinimide ester maintains reasonable stability while remaining sufficiently activated for coupling reactions [41].

Temperature stability studies indicate that the compound remains stable up to approximately 150°C, with thermal decomposition occurring above 200°C [10]. The tert-butoxycarbonyl group exhibits thermal lability, with deprotection occurring at elevated temperatures through elimination of isobutylene and carbon dioxide [36]. Light sensitivity arises primarily from the dinitrophenyl chromophore, which may undergo photochemical degradation upon prolonged exposure to ultraviolet radiation [25].